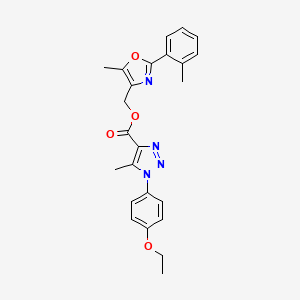![molecular formula C22H22N6O2 B2846682 2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2198240-46-7](/img/structure/B2846682.png)
2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including an indole ring, a piperidine ring, a pyrazole ring, and a pyridazine ring . Indole derivatives have been found in many important synthetic drug molecules and possess various biological activities . They are known to bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, and cyclization . The synthesized molecules are usually evaluated for their drug-like behavior through ADME (absorption, distribution, metabolism, and excretion) properties .Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings, including an indole ring, a piperidine ring, a pyrazole ring, and a pyridazine ring . These rings contribute to the compound’s chemical properties and biological activity.Chemical Reactions Analysis
The compound, due to its complex structure, can undergo a variety of chemical reactions. The presence of multiple functional groups provides sites for electrophilic and nucleophilic attack, allowing for further derivatization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound were not found, indole derivatives are generally crystalline and colorless in nature . They readily undergo electrophilic substitution due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds are pivotal in the development of pharmaceuticals and agrochemicals. Their diverse structures, ranging from simple pyridine bases to complex pharmaceutical ingredients, contribute significantly to their biological activities. Pyridine bases, produced in large quantities, find applications in herbicides, insecticides, vitamins, pharmaceuticals, and adhesives. Pyrazines are utilized in flavors, fragrances, and as pharmaceutical intermediates, with 2-methylpyrazine being a key raw material for the anti-tuberculosis drug pyrazinamide. Polypyrrole, derived from pyrrole, is investigated for its potential as an electroconductive polymer, highlighting the versatile applications of these compounds beyond the pharmaceutical domain (Higasio & Shoji, 2001).
Structural and Crystallographic Analysis
The structural and crystallographic analysis of related heterocyclic compounds, such as 2H-pyrazolo[4,3-c]pyridine derivatives, reveals detailed insights into their conformation and potential interactions. For instance, the dihydropyrazole ring in certain derivatives adopts an envelope conformation, and the fused piperidine ring takes on a twisted-chair conformation. These conformations and the observed intramolecular contacts can inform the design and synthesis of new compounds with desired properties (Karthikeyan et al., 2010).
Synthesis and Applications
The synthesis of heterocyclic compounds, including pyrazolopyridines and imidazopyridines, is crucial for developing potential anticancer agents and other pharmaceuticals. Innovative synthetic methods enable the creation of compounds with specific structural features, which can be tailored for various biological activities. These methods often involve the formation of fused ring systems or the introduction of specific substituents that confer desirable properties to the compounds, such as selectivity and efficacy against particular biological targets (Li et al., 2013).
Propriétés
IUPAC Name |
2-[[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c29-21-6-5-20(27-12-2-10-24-27)25-28(21)15-16-8-13-26(14-9-16)22(30)18-3-1-4-19-17(18)7-11-23-19/h1-7,10-12,16,23H,8-9,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQZPMLJQHWCOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=C5C=CNC5=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

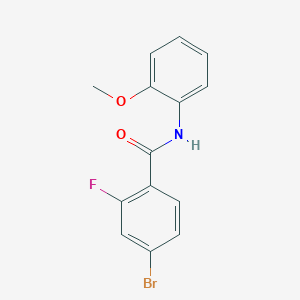
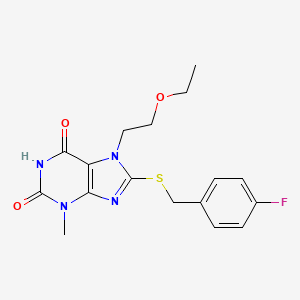
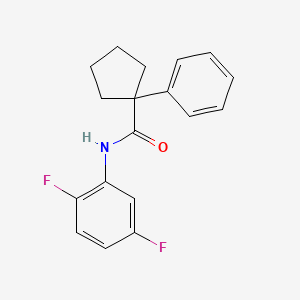
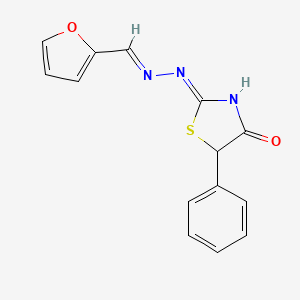
![Methyl 3-azaspiro[5.5]undecane-7-carboxylate](/img/structure/B2846605.png)
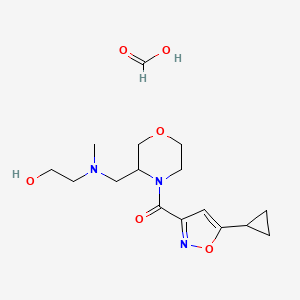
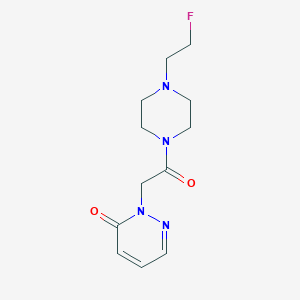
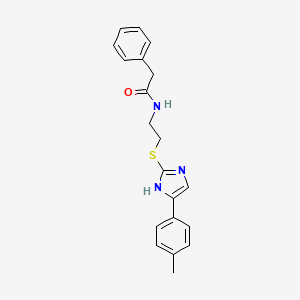
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)
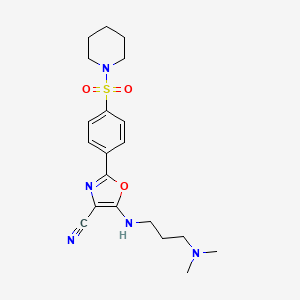
![(E)-3-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2846619.png)

